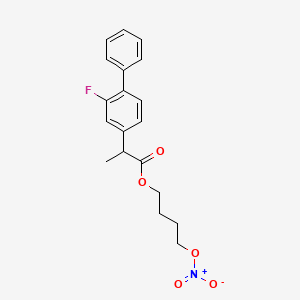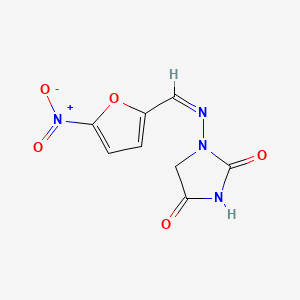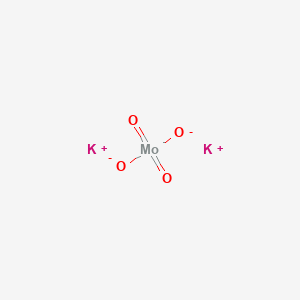
Potassium molybdate
Übersicht
Beschreibung
Potassium Molybdate, with the chemical formula 2 K 2 O·3MoO 3 ·H 2 O, is an inorganic compound belonging to the family of molybdates . This compound occurs as a fine, crystalline powder and is white in color .
Synthesis Analysis
The most common method for preparing this compound involves the reaction of molybdenum trioxide (MoO 3) with potassium hydroxide (KOH) under specific conditions of temperature and pressure . Another production method involves the reaction of molybdenum hexacarbonyl with potassium hydroxide in water .Molecular Structure Analysis
This compound crystallizes in the monoclinic system, space group C 2/ m, with unit-cell dimensions a = 12·348, b = 6·081, c = 7·538 Å, and β= 115·74° .Chemical Reactions Analysis
In the field of analytical chemistry, this compound serves as a reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead . It’s used in the creation of color reactions, which aid in determining the concentration of these substances .Physical And Chemical Properties Analysis
This compound is a highly stable compound that shows excellent solubility in water and alkalis . It is insoluble in alcohol and acetone . At higher temperatures, it undergoes decomposition to produce potassium paramolybdate and water . This compound is non-hygroscopic, meaning it does not absorb moisture from the air .Wissenschaftliche Forschungsanwendungen
Chemical Complex Formation
Potassium molybdate plays a significant role in forming chemical complexes with biologically relevant ligands. For instance, its reaction with citric and malic acids in the presence of H2O2 leads to various monomeric and dimeric complexes, influenced by pH variations. These complexes, like K4[MoO(O2)2(cit)].4H2O and K5[MoO(O2)(2-)(Hcit)H(Hcit)(O2)2OMo].6H2O, have been studied for their structural and spectroscopic properties, revealing insights into carboxylate-carboxylic acid hydrogen bonding and coordination via alpha-alkoxyl and alpha-carboxylate groups (Zhou, Hou, & Wan, 2004).
In Vitro Studies
In vitro studies have examined the stability of this compound compounds, such as potassium tetrathiomolybdate. These studies are crucial for understanding the compound's behavior in various conditions, including those mimicking biological environments like the rumen. The findings indicate rapid hydrolysis of K2[MoS4], leading to a mixture of different molybdate and sulfide species (Weber, Leaver, & Wedd, 1979).
Crystallographic Analysis
This compound has been essential in crystallographic research. Studies on potassium citrato molybdate K2Na4[(MoO2)2(cit)2]·5H2O and potassium tetramolybdate, K2Mo4O13, have provided insights into crystal structures and their relationships with other compounds. These analyses have contributed to understanding the coordination and arrangement of molybdenum atoms and their ligands, and the overall structural integrity of these complexes (Zhou, Wan, & Tsai, 1997); (Gatehouse & Leverett, 1971).
Agricultural Applications
This compound has applications in agriculture, particularly in plant disease management. Studies have shown that foliar sprays of this compound can effectively reduce anthracnose symptoms in common bean plants, thereby increasing yield. This usage demonstrates its potential as a beneficial agricultural additive (Polanco et al., 2014).
Solid State Conductivity
Research on this compound compounds, such as K5InHf(MoO4)6, has highlighted their potential as solid electrolytes due to their high ion conductivity. This property makes them promising candidates for use in various technological applications, including batteries and other electronic devices (Grossman, Bazarov, & Bazarova, 2019).
Safety and Hazards
Potassium Molybdate, while generally stable and non-combustible, poses certain health risks that warrant caution during handling . If ingested, inhaled, or if it comes into contact with skin and eyes, it can cause mild to moderate irritation . Therefore, appropriate safety measures and personal protective equipment should be used when working with this compound .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Potassium molybdate, an inorganic compound, primarily targets phosphates, silicates, arsenates, and lead in the field of analytical chemistry . It serves as a reagent for the quantitative analysis of these substances, aiding in determining their concentration .
Mode of Action
This compound is absorbed by a diffusion process in the stomach and dissociates into its constituents, potassium and molybdate ions, in the small intestine . Molybdenum from this compound should be bioavailable and absorbed in the same manner as from other soluble molybdates .
Biochemical Pathways
Once absorbed, molybdenum from this compound is incorporated into the molybdenum cofactor (Moco), which functions as the active site of several molybdenum-requiring enzymes . These enzymes play crucial roles in multiple biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
This compound is a highly stable compound that shows excellent solubility in water and alkalis . It is insoluble in alcohol and acetone . At higher temperatures, it undergoes decomposition to produce potassium paramolybdate and water .
Result of Action
The action of this compound results in the absorption of molybdenum, which is then incorporated into the molybdenum cofactor (Moco). This cofactor functions as the active site of several molybdenum-requiring enzymes, thus playing crucial roles in multiple biological processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, nitrogen addition can reduce plant molybdenum concentration mainly by lowering soil pH and inducing antagonism with sulfur and synergism with phosphorus during plant nutrient uptake . This indicates that nutrient interactions could be a potentially important factor influencing the action of this compound .
Biochemische Analyse
Biochemical Properties
Potassium molybdate plays a crucial role in biochemical reactions, particularly as a source of molybdenum, an essential trace element. Molybdenum is a cofactor for several enzymes, including nitrate reductase, xanthine oxidase, and sulfite oxidase . These enzymes are involved in critical biochemical processes such as nitrogen fixation, purine metabolism, and detoxification of sulfites. This compound provides the molybdate ion (MoO₄²⁻), which interacts with these enzymes to form the active molybdenum cofactor (Moco), essential for their catalytic activity .
Cellular Effects
This compound influences various cellular processes by providing molybdenum, which is vital for the function of molybdoenzymes. These enzymes play a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, nitrate reductase, which requires molybdenum, is involved in nitrogen assimilation in plants, affecting their growth and development. In animal cells, molybdenum-dependent enzymes like xanthine oxidase are crucial for purine metabolism and the prevention of oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of the molybdenum cofactor (Moco). The molybdate ion binds to specific proteins and enzymes, facilitating their catalytic activity. For example, in nitrate reductase, molybdate binds to the enzyme’s active site, enabling the reduction of nitrate to nitrite . Similarly, in xanthine oxidase, molybdate is essential for the oxidation of hypoxanthine to xanthine and subsequently to uric acid . These interactions are critical for maintaining cellular homeostasis and metabolic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is highly stable and does not degrade easily, maintaining its efficacy in biochemical assays . Prolonged exposure to high temperatures can lead to the decomposition of this compound into potassium paramolybdate and water . Long-term studies have shown that this compound remains effective in supporting enzymatic activities and cellular functions in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound supports normal enzymatic functions and metabolic processes . High doses can lead to toxicity and adverse effects, such as metabolic disorders and oxidative stress . Studies have shown that excessive molybdate exposure can disrupt the balance of essential trace elements and lead to health complications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a cofactor for molybdoenzymes. These enzymes participate in nitrogen metabolism, purine catabolism, and sulfite detoxification . For example, nitrate reductase catalyzes the reduction of nitrate to nitrite, a key step in nitrogen assimilation in plants . Xanthine oxidase, another molybdoenzyme, is involved in the breakdown of purines to uric acid, which is crucial for preventing the accumulation of toxic metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific molybdate transporters . These transporters facilitate the uptake of molybdate ions from the extracellular environment and their distribution to various cellular compartments. In plants, molybdate transporters are responsible for the uptake of molybdate from the soil and its translocation to leaves, flowers, and seeds . In animal cells, molybdate is distributed to tissues where molybdoenzymes are active, ensuring their proper function .
Subcellular Localization
This compound, once taken up by cells, is localized to specific subcellular compartments where molybdoenzymes are active . For instance, nitrate reductase is localized in the cytoplasm of plant cells, while xanthine oxidase is found in the cytoplasm and peroxisomes of animal cells . The subcellular localization of molybdate is crucial for its role in enzymatic reactions and metabolic processes. Targeting signals and post-translational modifications help direct molybdate to the appropriate cellular compartments .
Eigenschaften
IUPAC Name |
dipotassium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYGZETUIUXJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2MoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Soluble in 0.6 parts water; [Merck Index] White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
| Record name | Potassium molybdate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13446-49-6 | |
| Record name | Molybdate (MoO42-), potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetraoxomolybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: The molecular formula of potassium molybdate is K2MoO4. Its molecular weight is 238.14 g/mol. []
A: Various spectroscopic techniques are employed to characterize this compound, including: * Raman spectroscopy: Identifies different molybdate species present, such as this compound (K2MoO4) and potassium heptamolybdate (K2Mo7O22) depending on factors like pH. []* X-ray powder diffraction (XRD): Determines the crystal structure and space groups associated with different phases of this compound. []* UV-Visible (UV-Vis) Spectroscopy: Analyzes the electronic transitions within the compound, providing insights into its electronic structure and oxidation states of molybdenum. []* Infrared (IR) Spectroscopy: Characterizes the vibrational modes of the molecule, confirming the presence of specific functional groups like Mo-O bonds. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Studies the magnetic properties of atomic nuclei (like 95Mo and 97Mo) to elucidate the molecular structure and interactions in solutions containing this compound. []* Electron Paramagnetic Resonance (EPR) Spectroscopy: Investigates the presence and behavior of unpaired electrons in materials containing this compound, offering information about its electronic structure and potential catalytic properties. []
A: Yes, this compound can react with other compounds in solution. For example, it can react with ammonium vanadate to form polyoxomolybdovanadates like K6[Mo6V2O26]·4H2O. [, ]
A: this compound demonstrates catalytic activity in various reactions, including:* Selective oxidation: Potassium-promoted molybdenum oxide catalysts supported on SBA-15 have shown effectiveness in the selective oxidation of ethane to aldehydes, particularly acetaldehyde. [, ]* Partial oxidation of isobutene: Catalysts primarily composed of bismuth tungstate and iron-cobalt-potassium molybdate exhibit activity in the partial oxidation of isobutene to methacrolein and methacrylic acid. []* Partial oxidation of methane: Supported this compound catalysts, especially those supported on silica or ZSM-5 with a higher content of K2Mo2O7, have shown promise in the partial oxidation of methane to formaldehyde. []
A: The support material plays a significant role in the catalytic performance of this compound. For instance, in methane oxidation, magnesia-supported catalysts show the highest activity but mainly result in complete oxidation, while silica-supported catalysts with a higher K2Mo2O7 content favor formaldehyde production. []
A: this compound dissolves readily in water, dissociating into potassium (K+) and molybdate (MoO42−) ions. []
A: Factors like temperature, pH, and the presence of other ions in solution can impact the dissolution rate of this compound. []
A: this compound finds applications in various fields, including:* Agriculture: Used as a fertilizer additive to address molybdenum deficiency in plants, promoting growth and development, particularly in crops like winter wheat grown in acidic soils. [] * Chemical synthesis: Serves as a precursor in the synthesis of other molybdenum-containing compounds, such as polyoxomolybdates. []* Corrosion inhibition: Contributes to the formulation of corrosion inhibitors, especially in systems exposed to hydrogen sulfide (H2S) and hydrochloric acid (HCl), offering protection to metal surfaces. [] * Electrolytes: Utilized as a component in molten electrolytes for chemical current sources, potentially enhancing their performance by lowering the specific enthalpy and melting temperature. [, ]* Crystal growth: Acts as a flux in the growth of single crystals of various materials, such as potassium hexaniobate (K4Nb6O17), facilitating the formation of well-defined crystals. []* Humidity sensing: Employed in the development of humidity-sensing materials, particularly in conjunction with polyaniline, where its incorporation can enhance the humidity sensing properties of the composite material. [, , ]
ANone: Yes, depending on the specific application, several alternatives to this compound exist:
- Corrosion inhibitors: Alternatives include compounds like hexadecyl pyridine, alcohol amine compounds, potassium tungstate, and various organic corrosion inhibitors depending on the specific corrosive environment. []
- Electrolytes: Other alkali metal molybdates, such as lithium molybdate, or alternative electrolyte compositions based on different salts may serve as substitutes. [, ]
A: While generally considered less toxic than some other heavy metals, high concentrations of molybdenum from any source, including this compound, can have adverse effects on the environment. It's crucial to handle and dispose of this compound responsibly, following proper waste management guidelines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





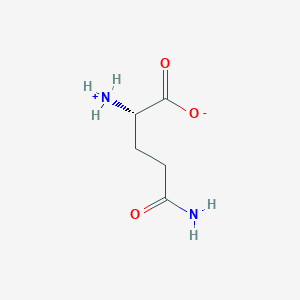


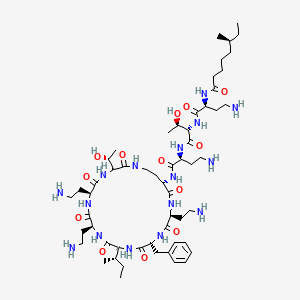
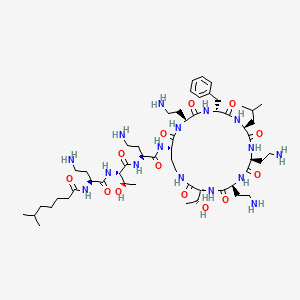
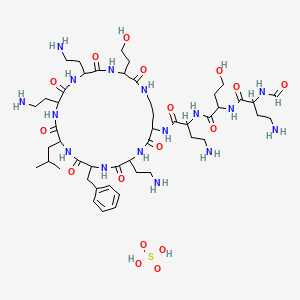
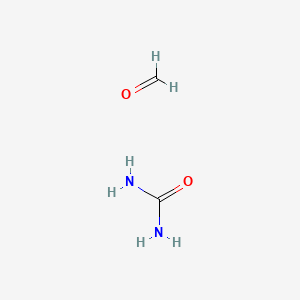
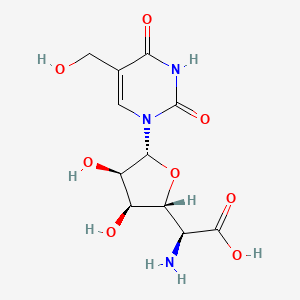
![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)

